Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is a synthetic organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a keto group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: The keto group can be introduced via oxidation reactions, while the amino group can be added through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and as a building block in material science.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can interact with various biological targets. The keto group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,4S)-4-amino-3-oxocyclohexane-1-carboxylate
- Methyl (1S,4S)-4-((benzyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
- Methyl (1S,4S)-4-((methoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
Uniqueness
Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl (1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-6-5-8(7-10(9)15)11(16)18-4/h8-9H,5-7H2,1-4H3,(H,14,17)/t8-,9-/m0/s1 |
InChI Key |
PAOZDFKVIXWHGK-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](CC1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.